4-(diethylamino)butan-2-yl 3,4-dihydro-1H-isochromene-1-carboxylate;iodomethane
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Overview
Description
4-(diethylamino)butan-2-yl 3,4-dihydro-1H-isochromene-1-carboxylate;iodomethane is a complex organic compound that combines a diethylamino group, a butan-2-yl chain, and an isochromene carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylamino)butan-2-yl 3,4-dihydro-1H-isochromene-1-carboxylate;iodomethane typically involves multiple steps. One common method includes the esterification of 3,4-dihydro-1H-isochromene-1-carboxylic acid with 4-(diethylamino)butan-2-ol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting ester is then reacted with iodomethane under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(diethylamino)butan-2-yl 3,4-dihydro-1H-isochromene-1-carboxylate;iodomethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the iodomethane moiety, where nucleophiles like thiols or amines replace the iodine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
4-(diethylamino)butan-2-yl 3,4-dihydro-1H-isochromene-1-carboxylate;iodomethane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(diethylamino)butan-2-yl 3,4-dihydro-1H-isochromene-1-carboxylate;iodomethane involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the isochromene moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(diethylamino)butan-2-yl 3,4-dihydro-1H-isochromene-1-carboxylate
- 4-(diethylamino)butan-2-yl 3,4-dihydro-1H-isochromene-1-carboxylate;chloromethane
- 4-(diethylamino)butan-2-yl 3,4-dihydro-1H-isochromene-1-carboxylate;bromomethane
Uniqueness
The presence of the iodomethane moiety in 4-(diethylamino)butan-2-yl 3,4-dihydro-1H-isochromene-1-carboxylate;iodomethane makes it unique compared to its chloro- and bromo- counterparts. Iodomethane is more reactive in nucleophilic substitution reactions due to the weaker carbon-iodine bond, making this compound particularly useful in synthetic chemistry.
Properties
IUPAC Name |
4-(diethylamino)butan-2-yl 3,4-dihydro-1H-isochromene-1-carboxylate;iodomethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.2CH3I/c1-4-19(5-2)12-10-14(3)22-18(20)17-16-9-7-6-8-15(16)11-13-21-17;2*1-2/h6-9,14,17H,4-5,10-13H2,1-3H3;2*1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIPVQQSQVSIMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(C)OC(=O)C1C2=CC=CC=C2CCO1.CI.CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33I2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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